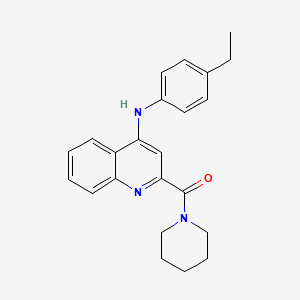
(4-((4-Ethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Ethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an organic molecule that belongs to the class of quinoline derivatives.
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Quantum Chemistry
Research has explored the spectroscopic properties of related compounds, focusing on their electronic absorption, excitation, and fluorescence in different solvents. Quantum chemistry calculations, including DFT and TD-DFT methods, have helped understand the intramolecular interactions affecting these properties. For instance, studies on 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have demonstrated how intramolecular hydrogen bonding influences the energy of molecular orbitals, which could be pivotal for developing materials with specific optical properties (Al-Ansari, 2016).
Synthesis and Chemical Transformation
The synthesis of related compounds often involves multi-step reactions with a focus on achieving high yields and specific molecular configurations. For example, the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride from piperidine-4-carboxylic acid and ethyl carbonochloridate showcases a method to produce these compounds efficiently, which is critical for their application in further chemical studies and potential industrial applications (Rui, 2010).
Antimicrobial and Antitubercular Activities
Some derivatives have been evaluated for their biological activities, including antimicrobial and antitubercular properties. Mefloquine derivatives, for instance, have shown significant activity against M. tuberculosis, indicating potential applications in treating tuberculosis (Wardell et al., 2011). Another study on quinoline derivatives highlighted their potential in antimicrobial applications, emphasizing the importance of heterocyclic compounds in medicinal chemistry (Kumar & Kumar, 2021).
Structural and Theoretical Analysis
The crystal structure analysis of related compounds helps in understanding their molecular geometry and potential interactions in biological systems or materials. For example, the analysis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime revealed insights into intermolecular hydrogen bonding and crystal stability, which are crucial for designing compounds with desired physical and chemical properties (Karthik et al., 2021).
Propiedades
IUPAC Name |
[4-(4-ethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-2-17-10-12-18(13-11-17)24-21-16-22(23(27)26-14-6-3-7-15-26)25-20-9-5-4-8-19(20)21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADWTNGCOBDWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

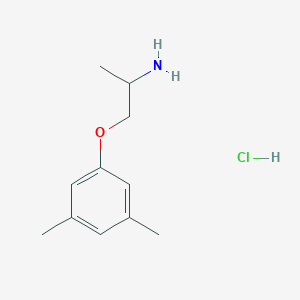
![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)
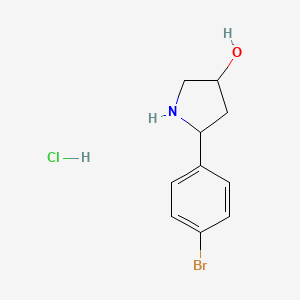
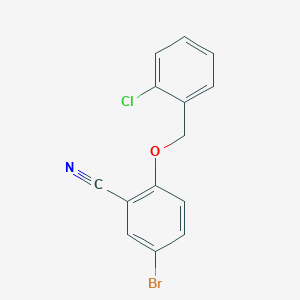
![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2733445.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2733446.png)
![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733447.png)
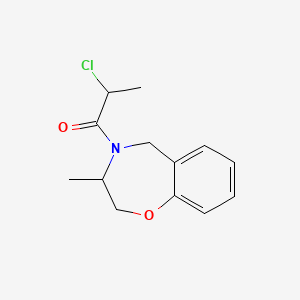
![2-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B2733450.png)
![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2733451.png)
![(4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2733452.png)
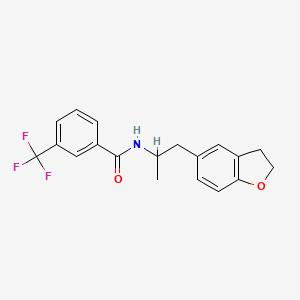
![1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2733455.png)
![6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2733456.png)